Cas no 23242-92-4 (1,1':3',1'':3'',1'''-Quaterphenyl,2,2',2'',2''',4,4',4'',4''',6,6',6'',6'''-dodecanitro-)
23242-92-4 structure
Product Name:1,1':3',1'':3'',1'''-Quaterphenyl,2,2',2'',2''',4,4',4'',4''',6,6',6'',6'''-dodecanitro-
Numero CAS:23242-92-4
MF:C24H6N12O24
MW:846.370443820953
CID:270775
PubChem ID:141016
Update Time:2025-04-19
1,1':3',1'':3'',1'''-Quaterphenyl,2,2',2'',2''',4,4',4'',4''',6,6',6'',6'''-dodecanitro- Proprietà chimiche e fisiche
Nomi e identificatori
-
- 1,1':3',1'':3'',1'''-Quaterphenyl,2,2',2'',2''',4,4',4'',4''',6,6',6'',6'''-dodecanitro-
- 1,3,5-trinitro-2-(2,4,6-trinitrophenyl)-4-[2,4,6-trinitro-3-(2,4,6-trinitrophenyl)phenyl]benzene
- 23242-92-4
- 1,1':3',1'':3'',1'''-Quaterphenyl, 2,2',2'',2''',4,4',4'',4''',6,6',6'',6'''-dodecanitro-
- Dodeca (explosive)
- DTXSID90177816
- 2,2',2'''',2''''',4,4',4'''',4''''',6,6',6'''',6'''''-Dodecanitroquatraphenyl
- Dodeca
- 2,2',2'',2''',4,4',4'',4''',6,6',6'',6'''-Dodecanitroquatraphenyl
- 2,2',2',2'',4,4',4',4'',6,6',6',6''-Dodecanitroquatraphenyl
-
- Inchi: 1S/C24H6N12O24/c37-25(38)7-1-9(27(41)42)17(10(2-7)28(43)44)19-13(31(49)50)5-15(33(53)54)21(23(19)35(57)58)22-16(34(55)56)6-14(32(51)52)20(24(22)36(59)60)18-11(29(45)46)3-8(26(39)40)4-12(18)30(47)48/h1-6H
- Chiave InChI: IFPMZBBHBZQTOV-UHFFFAOYSA-N
- Sorrisi: [O-][N+](C1C(=C(C=C(C=1C1C(=CC(=C(C2C(=CC(=CC=2[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-])C=1[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-])C1C(=CC(=CC=1[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-])=O
Proprietà calcolate
- Massa esatta: 845.96178
- Massa monoisotopica: 845.962
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 0
- Conta accettatore di obbligazioni idrogeno: 24
- Conta atomi pesanti: 60
- Conta legami ruotabili: 3
- Complessità: 1660
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- XLogP3: 4.7
- Superficie polare topologica: 550Ų
Proprietà sperimentali
- Densità: 1.98
- Punto di ebollizione: 792.2°Cat760mmHg
- Punto di infiammabilità: 338.3°C
- Indice di rifrazione: 1.775
- PSA: 517.68
1,1':3',1'':3'',1'''-Quaterphenyl,2,2',2'',2''',4,4',4'',4''',6,6',6'',6'''-dodecanitro- Letteratura correlata
-
Siquan Zhang,Shengyao Wang,Liping Guo,Hao Chen,Bien Tan,Shangbin Jin J. Mater. Chem. C, 2020,8, 192-200
-
Chengbin Yang,Hing Lun Tsang,Pui Man Lau,Ken-Tye Yong,Ho Pui Ho,Siu Kai Kong Analyst, 2017,142, 3579-3587
-
3. An integrated chip for immunofluorescence and its application to analyze lysosomal storage disordersJie Shen,Ying Zhou,Tu Lu,Junya Peng,Zhixiang Lin,Yuhong Pang,Li Yu Lab Chip, 2012,12, 317-324
-
Li-Hua Gan,Rui Wu,Jian-Lei Tian,Patrick W. Fowler Phys. Chem. Chem. Phys., 2017,19, 419-425
23242-92-4 (1,1':3',1'':3'',1'''-Quaterphenyl,2,2',2'',2''',4,4',4'',4''',6,6',6'',6'''-dodecanitro-) Prodotti correlati
- 2436-96-6(2,2'-Dinitro-1,1'-biphenyl)
- 86-00-0(2-Nitrobiphenyl)
- 603-83-8(2-methyl-3-nitro-aniline)
- 1140-28-9(2'-Nitro-1,1'-biphenyl-4-amine)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
Fornitori consigliati
PRIBOLAB PTE.LTD
Membro d'oro
CN Fornitore
Reagenti
Hunan Well Medicine Synthesis Technology Co., Ltd.
Membro d'oro
CN Fornitore
Reagenti
Henan Dongyan Pharmaceutical Co., Ltd
Membro d'oro
CN Fornitore
Grosso
Shenzhen Yaoyuan R&D Center Co.,Ltd
Membro d'oro
CN Fornitore
Grosso
Nanjing jingzhu bio-technology Co., Ltd.
Membro d'oro
CN Fornitore
Grosso